Propanoic acid--benzene-1,2-diol (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid–benzene-1,2-diol (1/1) can be achieved through esterification reactions. One common method involves the reaction of propanoic acid with benzene-1,2-diol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of propanoic acid–benzene-1,2-diol (1/1) may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as heteropoly acids supported on clay can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid–benzene-1,2-diol (1/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Propanoic acid–benzene-1,2-diol (1/1) has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of propanoic acid–benzene-1,2-diol (1/1) involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to the presence of hydroxyl groups on the benzene ring, which can scavenge free radicals and prevent oxidative damage . Additionally, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
Benzene-1,2-diol (Catechol): An aromatic compound with antioxidant and antimicrobial activities.
Phenol: An aromatic compound with similar chemical reactivity but different biological properties.
Uniqueness
Propanoic acid–benzene-1,2-diol (1/1) is unique due to the combination of the properties of both propanoic acid and benzene-1,2-diol.
Properties
CAS No. |
592543-84-5 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
benzene-1,2-diol;propanoic acid |
InChI |
InChI=1S/C6H6O2.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,7-8H;2H2,1H3,(H,4,5) |
InChI Key |
SMAHRTMEDBVINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=C(C(=C1)O)O |
Origin of Product |
United States |
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